HO-Peg7-CH2CH2cooh

Catalog No.
S8382706
CAS No.
M.F
C17H34O10
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HO-Peg7-CH2CH2cooh

Product Name

HO-Peg7-CH2CH2cooh

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C17H34O10

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C17H34O10/c18-2-4-22-6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-21-3-1-17(19)20/h18H,1-16H2,(H,19,20)

InChI Key

PXUMKMYMVWWYOZ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)C(=O)O

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)C(=O)O

HO-Peg7-CH2CH2COOH, also known as HOOCCH2CH2O-PEG7-CH2CH2COOH, is a polyethylene glycol (PEG) derivative that features a carboxylic acid functional group. The compound has a molecular formula of C20H38O12 and a molecular weight of 470.51 g/mol. It is characterized by its hydrophilic nature due to the presence of multiple ether linkages in the PEG segment, which enhances its solubility in water and biocompatibility, making it suitable for various biomedical applications.

Due to its functional groups. Notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in drug delivery systems.
  • Amide Formation: The carboxylic acid can react with amines to form amides, facilitating the attachment of bioactive molecules or targeting ligands.
  • Cross-linking Reactions: In the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), HO-Peg7-CH2CH2COOH can be used to cross-link with other polymers or biomolecules, enhancing the stability and functionality of the resulting materials.

HO-Peg7-CH2CH2COOH exhibits significant biological activity, particularly in drug delivery and therapeutic applications. Its PEG component contributes to increased circulation time in the bloodstream and reduced immunogenicity. Studies have shown that PEGylated compounds often demonstrate enhanced solubility and bioavailability, leading to improved therapeutic efficacy.

Additionally, the carboxylic acid group allows for further conjugation with various biomolecules, such as peptides or antibodies, which can enhance targeting capabilities towards specific cells or tissues.

The synthesis of HO-Peg7-CH2CH2COOH typically involves the following methods:

  • Ring-Opening Polymerization: The PEG segment can be synthesized via ring-opening polymerization of ethylene oxide. This method allows for precise control over molecular weight and structure.
  • Functionalization: After synthesizing PEG, it can be functionalized with carboxylic acid groups through reactions with appropriate reagents such as succinic anhydride or other carboxylating agents.
  • Conjugation Reactions: The final step often involves conjugating HO-Peg7-CH2CH2COOH with other active pharmaceutical ingredients using coupling agents to form more complex structures.

HO-Peg7-CH2CH2COOH finds extensive applications in various fields:

  • Drug Delivery Systems: Its ability to improve solubility and bioavailability makes it ideal for formulating nanoparticles or liposomes for targeted drug delivery.
  • Biomedical Devices: The compound can be used in the development of biocompatible hydrogels or scaffolds for tissue engineering.
  • Diagnostic Tools: Due to its ease of conjugation with biomolecules, it is utilized in creating biosensors and diagnostic agents.

Interaction studies involving HO-Peg7-CH2CH2COOH focus on its behavior in biological systems. Research has shown that PEGylated compounds generally exhibit reduced protein adsorption and lower immunogenicity compared to non-PEGylated counterparts. This property is crucial for applications involving systemic administration where prolonged circulation time is desired.

Additionally, studies have investigated how varying the length of the PEG chain affects interactions with cells and proteins, influencing both pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with HO-Peg7-CH2CH2COOH, including:

Compound NameStructure FeaturesUnique Properties
Polyethylene GlycolLinear or branched ether chainsNon-toxic, widely used as a solvent and lubricant
Polyvinyl AlcoholHydroxyl groups on a vinyl backboneBiodegradable but less soluble than PEG
Polyacrylic AcidCarboxylic acid functional groupsHigh water absorption capacity
Polylactic AcidEster linkages from lactic acidBiodegradable; used extensively in sutures and implants

Uniqueness of HO-Peg7-CH2CH2COOH: Unlike these compounds, HO-Peg7-CH2CH2COOH combines both hydrophilic PEG segments with reactive carboxylic acid groups, allowing for versatile modifications that enhance its functionality in drug delivery systems while maintaining biocompatibility.

XLogP3

-2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

398.21519728 g/mol

Monoisotopic Mass

398.21519728 g/mol

Heavy Atom Count

27

Dates

Last modified: 01-05-2024

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